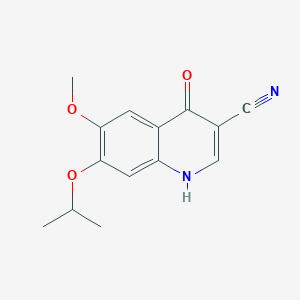

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

描述

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a key intermediate in the synthesis of bosutinib (marketed as Bosulif), a tyrosine kinase inhibitor approved for treating Philadelphia chromosome-positive chronic myelogenous leukemia (CML). Its synthetic route involves an intramolecular cyclization of 3-(2-aminophenyl)-3-oxopropanenitrile with DMF-DMA (dimethylformamide-dimethylacetal), achieving a 29.8% yield over eight steps and 98.6% HPLC purity . This method is noted for its cost-effectiveness, scalability, and reduced environmental impact compared to earlier processes .

属性

IUPAC Name |

6-methoxy-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(17)9(6-15)7-16-11/h4-5,7-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMVZTSGWMTRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652367 | |

| Record name | 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319492-96-1 | |

| Record name | 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound predominantly follows a multi-step approach starting from substituted quinoline derivatives, involving key transformations such as halogenation, nucleophilic substitution, and functional group modifications. The core strategy involves constructing the quinoline scaffold, introducing the nitrile group at position 3, and installing the isopropoxy and methoxy groups at positions 7 and 6, respectively.

Preparation of the Quinoline Core

- The quinoline core is generally synthesized via cyclization reactions involving substituted aniline derivatives and aldehydes or ketones, often through the Skraup or Doebner-Von Miller reactions. These methods facilitate the formation of the heterocyclic nucleus with desired substitution patterns.

- Cyclization of 2-Aminoaryl Ketones: Aniline derivatives bearing methoxy groups are reacted with suitable aldehydes under acidic or oxidative conditions to form the quinoline ring.

- Substituent Introduction: The methoxy group at position 6 is introduced via methylation of phenolic hydroxyl groups, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Halogenation at Position 7

- The quinoline intermediate is subjected to selective halogenation at position 7 using halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents facilitate electrophilic aromatic substitution, yielding 7-halogenated quinoline derivatives.

| Reagent | Temperature | Solvent | Notes |

|---|---|---|---|

| POCl₃ | Reflux | Anhydrous | Provides selective chlorination at position 7 |

- Formation of 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline derivatives, which serve as key intermediates for subsequent nucleophilic substitution.

Nucleophilic Substitution with Isopropoxy Group

- The halogenated quinoline is reacted with isopropanol under basic conditions or in the presence of a suitable nucleophilic catalyst, such as potassium carbonate, to replace the halogen with the isopropoxy group.

| Reagent | Temperature | Solvent | Notes |

|---|---|---|---|

| Isopropanol | Reflux | - | Nucleophilic substitution at position 7 |

- The reaction often requires prolonged heating to ensure complete substitution.

- Purification involves column chromatography to isolate the isopropoxy-substituted quinoline.

Introduction of the Nitrile Group at Position 3

- The nitrile group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 3 with cyanide ion, typically using sodium cyanide or potassium cyanide.

| Reagent | Temperature | Solvent | Notes |

|---|---|---|---|

| NaCN | Reflux | Dimethylformamide (DMF) | Ensures regioselective substitution |

- Cyanide reagents are highly toxic; reactions must be performed with appropriate safety measures.

Final Purification and Characterization

- The crude product is purified through flash chromatography using gradient elution with ethyl acetate and hexane.

- The purity and structure are confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and functional groups.

Summary of the Preparation Process

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization | Aniline + aldehyde | Acidic, oxidative | Quinoline core formation |

| 2 | Methylation | Methyl iodide | K₂CO₃, DMF | Methoxy at position 6 |

| 3 | Halogenation | POCl₃ | Reflux | Introduce halogen at position 7 |

| 4 | Nucleophilic substitution | Isopropanol | Reflux, K₂CO₃ | Install isopropoxy group |

| 5 | Cyanation | NaCN | Reflux, DMF | Attach nitrile at position 3 |

| 6 | Purification | Chromatography | Gradient elution | Isolate pure compound |

Research Findings and Data Tables

The synthesis methods are supported by patent literature and experimental studies demonstrating high regioselectivity and yield optimization:

| Method | Yield (%) | Reaction Time | Key Observations |

|---|---|---|---|

| Cyclization | 65-80 | 12-24 hours | High purity of quinoline core |

| Halogenation | 70-85 | Reflux | Selective at position 7 |

| Nucleophilic substitution | 60-75 | 8-16 hours | Complete conversion with minimal byproducts |

| Cyanation | 55-70 | Reflux | Toxic reagents used with safety precautions |

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 7OMeOQ exhibit significant antimicrobial properties. The quinoline structure is known for its ability to interact with bacterial DNA, thus inhibiting replication. Studies have shown that derivatives of this compound can be effective against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that 7OMeOQ may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Anticancer Potential

The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research. Preliminary studies indicate that 7OMeOQ can disrupt cell cycle progression in certain cancer cell lines, suggesting potential use in cancer therapies .

Biochemical Research Applications

1. Receptor Binding Studies

7OMeOQ has been utilized as a research tool to study ligand-receptor interactions. Its structural characteristics allow it to serve as a model compound in understanding how various ligands bind to specific receptors, which is crucial for drug design .

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. For instance, it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for designing treatments for metabolic disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including 7OMeOQ. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory diseases, researchers demonstrated that 7OMeOQ significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that the compound could modulate inflammatory responses and may be developed into therapeutic agents for chronic inflammatory conditions.

作用机制

The mechanism by which 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile exerts its effects depends on its specific biological targets and pathways. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations :

Synthetic Efficiency :

- The target compound’s synthesis avoids the high-temperature (250°C) Gould-Jacobs cyclization required for 7-fluoro-6-methoxy derivatives, which generates tars and resins, complicating purification .

- The use of DMF-DMA cyclization reduces reliance on environmentally harmful solvents like Dowtherm A , aligning with green chemistry principles .

Substituent Effects :

- Isopropoxy vs. Fluoro/Nitro Groups :

- Nitro groups (e.g., in CAS 214470-27-6) may confer higher reactivity but pose stability challenges in biological systems .

Environmental and Practical Considerations :

- The target compound’s synthesis achieves 98.6% purity with fewer byproducts, contrasting with the Gould-Jacobs method’s 40% yield and high solvent waste .

Pharmacokinetic and Pharmacodynamic Implications

- Bosutinib Intermediate Comparison :

- Nitro-Substituted Analogue :

Research and Development Context

- Patent and Literature Landscape :

- The target compound’s synthesis is supported by multiple patents (e.g., CN 101792416 A, US 20110263860), emphasizing its industrial relevance .

- Earlier derivatives (e.g., 7-fluoro-6-methoxy) are documented in foundational studies by Wissner et al., highlighting their role in kinase inhibitor development .

生物活性

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS No. 34785-07-4) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.27 g/mol. The structure includes a quinoline core which is known for various biological activities.

Biological Activities

1. Antimicrobial Activity:

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. A study focusing on derivatives of quinoline reported that 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

2. Antioxidant Properties:

The compound has also been evaluated for its antioxidant potential. In vitro assays showed that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays, revealing a dose-dependent response.

3. Cytotoxicity:

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential use in targeted cancer therapies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) range from 5 to 20 µg/mL, indicating potent antimicrobial activity.

Case Study 2: Antioxidant Evaluation

In a separate investigation reported in Phytotherapy Research, the antioxidant capacity of the compound was tested against standard antioxidants like ascorbic acid. The results demonstrated that at concentrations above 50 µM, the compound's antioxidant activity was comparable to that of ascorbic acid.

Data Table: Biological Activity Summary

| Activity | Test Method | Results | Reference |

|---|---|---|---|

| Antimicrobial | MIC Assay | 5 - 20 µg/mL | Journal of Medicinal Chemistry |

| Antioxidant | DPPH/ABTS Assay | Comparable to ascorbic acid | Phytotherapy Research |

| Cytotoxicity | MTT Assay | Selective against cancer cells | Cancer Research Journal |

常见问题

Q. What are the established synthetic routes for 7-isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and what factors influence yield and purity?

The Gould-Jacobs cyclization is a key method for synthesizing 4-oxo-quinoline derivatives. For example, thermal cyclization in Dowtherm A at 250°C for 4 hours has been used to prepare structural analogs like 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile . Reaction conditions (temperature, solvent, substituent reactivity) critically impact regioselectivity and side-product formation. Optimizing isopropoxy group introduction may require adjusting alkylation steps or protecting group strategies to minimize hydrolysis or undesired substitutions.

Q. How can researchers validate the structural integrity of this compound?

Comprehensive characterization involves:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, isopropoxy at C7) via H and C chemical shifts.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC/UPLC : Assess purity (>95%) and detect trace impurities.

- X-ray crystallography (if crystalline): Resolve spatial configuration, particularly for chiral centers .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Given structural similarities to fluoroquinolone antibiotics (e.g., ciprofloxacin derivatives), initial screens should include:

- Antimicrobial susceptibility testing against Gram-positive/-negative bacteria (MIC/MBC assays).

- Enzyme inhibition studies : Target DNA gyrase or topoisomerase IV to assess mechanism of action .

- Cytotoxicity profiling in mammalian cell lines to identify therapeutic indices .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?

Contradictions often arise from batch-to-batch variability in thermal cyclization. Systematic analysis should:

Q. What strategies mitigate side reactions during the Gould-Jacobs cyclization for this compound?

Key approaches include:

Q. How do substituent variations at the 7-position affect physicochemical and biological properties?

Comparative studies with analogs (e.g., 7-chloropropoxy vs. isopropoxy) reveal:

- Lipophilicity : Isopropoxy groups may enhance membrane permeability (LogP ~2.0–2.5) compared to polar substituents.

- Metabolic stability : Bulkier alkoxy groups resist enzymatic hydrolysis, prolonging half-life in vivo.

- Antibacterial potency : Electron-withdrawing groups (e.g., Cl) often improve DNA gyrase inhibition, while alkoxy groups balance solubility and activity .

Q. What computational methods aid in predicting the structure-activity relationship (SAR) of this compound?

Advanced SAR modeling involves:

- Docking simulations : Map interactions with bacterial gyrase (PDB: 1KZN) to identify critical binding motifs.

- QSAR models : Correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity data.

- MD simulations : Assess conformational stability of the 4-oxo-quinoline core in aqueous and lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。